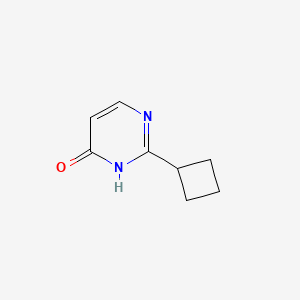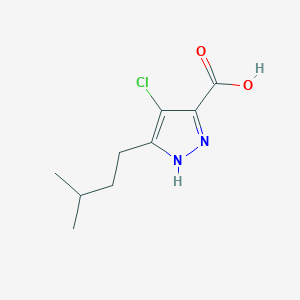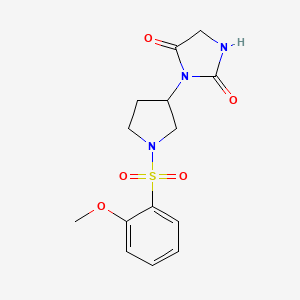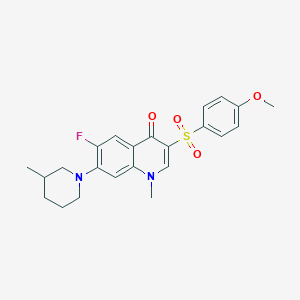![molecular formula C13H13BrN4O2S B2455775 N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097935-60-7](/img/structure/B2455775.png)
N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of azetidine, pyridazine, and sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Pyridazine Formation: The final step involves the cyclization of the sulfonylated azetidine with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The bromine atom in the 2-bromobenzenesulfonyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized azetidine derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of calcium ion influx, modulation of kinase activity, or interference with DNA replication.
Comparación Con Compuestos Similares
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are known for their antimicrobial properties.
Azetidine Derivatives: These compounds are valued for their unique ring structure and potential biological activities.
Uniqueness: N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of three distinct pharmacophores (azetidine, pyridazine, and sulfonamide), which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one or two of these moieties.
Propiedades
IUPAC Name |
N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGGGOFFGRKMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,6,7-tetramethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2455693.png)
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2455694.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)



![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2455702.png)
![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)






